(S)-Cyclopentyl(dimethylphosphoryl)methanamine
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Overview
Description
(S)-Cyclopentyl(dimethylphosphoryl)methanamine is an organic compound characterized by the presence of a cyclopentyl group attached to a dimethylphosphoryl group and a methanamine moiety
Mechanism of Action
Target of Action
(S)-Cyclopentyl(dimethylphosphoryl)methanamine, also known as Methenamine, is primarily targeted towards the urinary tract. It acts as a urinary tract antiseptic and antibacterial drug . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopentyl(dimethylphosphoryl)methanamine typically involves the reaction of cyclopentylamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopentyl(dimethylphosphoryl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentyl(dimethylphosphoryl)amine oxide.
Reduction: Formation of cyclopentyl(dimethylphosphoryl)methane.
Substitution: Formation of substituted cyclopentyl(dimethylphosphoryl)methanamine derivatives.
Scientific Research Applications
(S)-Cyclopentyl(dimethylphosphoryl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl(dimethylphosphoryl)methanamine: Lacks the (S)-stereoisomerism.
Dimethylphosphoryl)methanamine: Lacks the cyclopentyl group.
Cyclopentylamine: Lacks the dimethylphosphoryl group.
Uniqueness
(S)-Cyclopentyl(dimethylphosphoryl)methanamine is unique due to its specific stereochemistry and the presence of both cyclopentyl and dimethylphosphoryl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(S)-cyclopentyl(dimethylphosphoryl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUAKFPOEAZAQK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@@H](C1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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